3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C10H13N3O6 This compound features a pyrazole ring substituted with an ethoxycarbonyl and a nitro group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by esterification and subsequent coupling with a butanoic acid derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid.
Reduction: Formation of 3-[4-(carboxy)-3-nitro-1H-pyrazol-1-yl]butanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
- 3-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid
- 3-[4-(ethoxycarbonyl)-3-nitro-1H-imidazol-1-yl]butanoic acid
Uniqueness
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an ester and a nitro group on the pyrazole ring allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-3-19-10(16)7-5-12(6(2)4-8(14)15)11-9(7)13(17)18/h5-6H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQBHMUQOQTYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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